Diisopropyl (cyanomethyl)phosphonate
Overview
Description
Diisopropyl (cyanomethyl)phosphonate is an organophosphorus compound with the molecular formula C8H16NO3P It is a phosphonate ester characterized by the presence of a cyanomethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl (cyanomethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diisopropyl phosphite with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diisopropyl phosphite and cyanomethyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (cyanomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The cyanomethyl group can be substituted with other nucleophiles, leading to a variety of functionalized phosphonates.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the cyanomethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, amines, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diisopropyl (cyanomethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biology and Medicine: Research explores its potential as a precursor for bioactive molecules and pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diisopropyl (cyanomethyl)phosphonate involves its interaction with various molecular targets. The cyanomethyl group can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The phosphonate moiety can participate in coordination chemistry, forming complexes with metal ions and other species.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (cyanomethyl)phosphonate
- Dimethyl (cyanomethyl)phosphonate
- Diphenyl (cyanomethyl)phosphonate
Uniqueness
Diisopropyl (cyanomethyl)phosphonate is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties can influence its reactivity and interactions with other molecules, making it distinct from its diethyl, dimethyl, and diphenyl counterparts.
Properties
IUPAC Name |
2-di(propan-2-yloxy)phosphorylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDIIJHQSUNBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CC#N)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176042 | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |
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Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Diisopropyl cyanomethylphosphonate | |
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CAS No. |
21658-95-7, 58264-04-3 | |
Record name | Bis(1-methylethyl) P-(cyanomethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21658-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5YRB8PTC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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